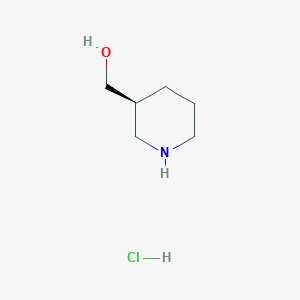

(S)-Piperidin-3-ylmethanol hydrochloride

CAS No.: 1125551-75-8

Cat. No.: VC2708312

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1125551-75-8 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | [(3S)-piperidin-3-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |

| Standard InChI Key | VLFTUQPTEOPYGV-RGMNGODLSA-N |

| Isomeric SMILES | C1C[C@@H](CNC1)CO.Cl |

| SMILES | C1CC(CNC1)CO.Cl |

| Canonical SMILES | C1CC(CNC1)CO.Cl |

Introduction

Chemical Identity and Structure

Basic Molecular Information

(S)-Piperidin-3-ylmethanol hydrochloride is an organic compound identified by CAS number 1125551-75-8, with a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol . This compound represents the hydrochloride salt of (S)-piperidin-3-ylmethanol, where the stereochemistry is specifically defined at the 3-position of the piperidine ring. The compound's structure integrates a six-membered heterocyclic piperidine ring containing one nitrogen atom, with a hydroxymethyl group attached at the 3-position in the S configuration.

The IUPAC name for this compound is [(3S)-piperidin-3-yl]methanol;hydrochloride, which explicitly indicates both the stereochemistry and the salt form . This nomenclature is essential for precise identification in chemical databases and literature, distinguishing it from related compounds including its enantiomer.

Structural Identifiers and Characteristics

The compound's structural representation can be encoded in various formats that capture its molecular connectivity and stereochemistry. These representations serve as standardized identifiers in chemical databases and publications, enabling precise communication about this specific chemical entity.

Table 1: Structural Identifiers of (S)-Piperidin-3-ylmethanol hydrochloride

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |

| InChIKey | VLFTUQPTEOPYGV-RGMNGODLSA-N |

| Canonical SMILES | C1CC(CNC1)CO.Cl |

| Isomeric SMILES | C1CC@@HCO.Cl |

The parent compound of (S)-Piperidin-3-ylmethanol hydrochloride is (3S)-piperidin-3-ylmethanol (PubChem CID: 853002), which exists as the free base form without the hydrochloride component . This relationship is important for understanding the compound's chemical behavior and modifications to its properties resulting from salt formation.

Physical and Chemical Properties

Computed Physical Properties

Understanding the physical and chemical properties of (S)-Piperidin-3-ylmethanol hydrochloride provides insights into its behavior in various chemical environments and its potential interactions with other molecules. The compound possesses several significant properties that have been computationally determined and documented.

Table 2: Physical and Chemical Properties of (S)-Piperidin-3-ylmethanol hydrochloride

These properties significantly influence the compound's solubility, reactivity, and potential for intermolecular interactions. The presence of three hydrogen bond donors and two hydrogen bond acceptors indicates the compound's capacity to form hydrogen bonds with appropriate partners, potentially enhancing its solubility in polar solvents and affecting its interactions with biological macromolecules.

Structural Characteristics and Implications

The structural attributes of (S)-Piperidin-3-ylmethanol hydrochloride contribute to its distinctive chemical behavior. The compound's chirality at the 3-position is a crucial feature that may influence its biological activity and applications in stereoselective synthesis. The presence of both hydroxyl and protonated amine functionalities provides sites for various chemical transformations, making it potentially valuable as a synthetic intermediate.

The salt form of the compound, with the nitrogen of the piperidine ring protonated and a chloride counterion, generally confers different physical properties compared to the free base. Salt formation typically improves water solubility, enhances stability, and modifies the compound's crystalline properties, all of which can be advantageous for handling, storage, and application purposes.

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of (S)-Piperidin-3-ylmethanol hydrochloride typically follows a two-stage process. First, the parent compound (S)-piperidin-3-ylmethanol is prepared, followed by conversion to the hydrochloride salt through acid-base chemistry.

The preparation of the parent alcohol can be accomplished through various synthetic routes, with the critical requirement being the establishment of the correct stereochemistry at the 3-position. Common approaches include:

-

Asymmetric synthesis starting from appropriate precursors

-

Reduction of corresponding carboxylic acid or ester derivatives

-

Chiral resolution of racemic mixtures

-

Stereoselective transformations of suitable piperidine derivatives

Once the stereochemically pure parent alcohol is obtained, conversion to the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid under controlled conditions. This salt formation step is generally straightforward but requires careful attention to factors such as concentration, temperature, and solvent system to obtain a pure, crystalline product with the desired properties.

Considerations for Stereoselective Synthesis

Maintaining stereochemical integrity throughout the synthetic process is essential when preparing (S)-Piperidin-3-ylmethanol hydrochloride. The S-configuration at the 3-position must be established early in the synthesis and preserved through subsequent transformations. Depending on the synthetic route chosen, this may involve:

-

Using chiral auxiliaries to direct stereoselectivity

-

Employing chiral catalysts for asymmetric transformations

-

Starting from naturally occurring chiral building blocks

-

Utilizing kinetic resolution to separate stereoisomers

The specific synthetic approach selected would depend on factors such as scale requirements, economic considerations, available starting materials, and the desired purity of the final product. Each methodology would have distinct advantages and limitations that must be weighed against the specific requirements of the application.

Related Compounds and Comparative Analysis

Structural Analogues and Derivatives

(S)-Piperidin-3-ylmethanol hydrochloride exists within a family of structurally related compounds that share similar features but differ in specific aspects of their structure or composition. Understanding these relationships provides valuable context for appreciating the compound's unique properties and potential applications.

According to the available data, several compounds are structurally related to (S)-Piperidin-3-ylmethanol hydrochloride:

-

Same Connectivity Count: 3 compounds share identical atomic connectivity but may differ in stereochemistry or ionization state

-

Same Parent, Connectivity Count: 19 compounds share the parent structure and connectivity pattern

-

Same Parent, Exact Count: 5 compounds are identical to the parent compound but may exist in different forms

-

Mixtures, Components, and Neutralized Forms: 2 compounds are related through mixture compositions or neutralization reactions

These relationships highlight the compound's position within a broader chemical space and suggest potential alternatives that might be considered for specific applications where slight structural modifications could be advantageous.

Stereochemical Considerations

The stereochemistry of (S)-Piperidin-3-ylmethanol hydrochloride at the 3-position is a defining characteristic that distinguishes it from its R-enantiomer. This stereochemical specificity is likely to influence its behavior in asymmetric environments, such as interactions with biological macromolecules or applications in stereoselective synthesis.

The importance of stereochemistry is reflected in the precise naming and structural identifiers used for this compound, which explicitly specify the S-configuration. This specificity is essential for applications where stereochemical purity is critical, such as pharmaceutical development or mechanistic studies of stereoselective processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume